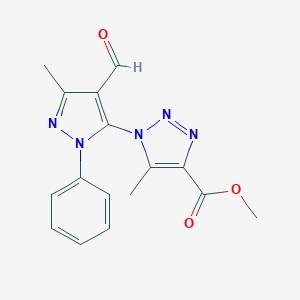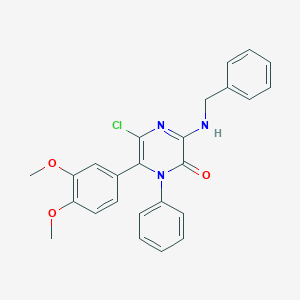
methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazole family of compounds and has been studied extensively for its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. The compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound has potent anti-inflammatory and anti-tumor properties. In vivo studies have shown that the compound is well-tolerated and does not cause any significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in lab experiments is its potency and specificity. The compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a valuable tool for studying these processes. However, one limitation of using the compound is its cost. Methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. One area of research is the development of new drugs based on the compound. The potent anti-inflammatory and anti-tumor properties of the compound make it a promising candidate for the development of new drugs for the treatment of these conditions. Another area of research is the study of the mechanism of action of the compound. Further studies are needed to fully understand how the compound exerts its anti-inflammatory and anti-tumor effects. Finally, the compound could be used as a tool for studying the role of COX-2 and prostaglandins in the inflammatory response and tumor growth.
Métodos De Síntesis
The synthesis of methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves the reaction of 4-formyl-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methylhydrazine and acetic anhydride. The resulting product is then treated with sodium azide and copper sulfate to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
Methyl 1-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. The compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C16H15N5O3 |
|---|---|
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
methyl 1-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C16H15N5O3/c1-10-13(9-22)15(21(18-10)12-7-5-4-6-8-12)20-11(2)14(17-19-20)16(23)24-3/h4-9H,1-3H3 |
Clave InChI |
FRRBJYMWAKKZQX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=C(C(=NN2C3=CC=CC=C3)C)C=O)C(=O)OC |
SMILES canónico |
CC1=C(N=NN1C2=C(C(=NN2C3=CC=CC=C3)C)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol](/img/structure/B290136.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)
![1-tert-Butyl-4-[(phenylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290143.png)